molecular formula C15H22N2O B14913555 N-cyclohexyl-4-(dimethylamino)benzamide

N-cyclohexyl-4-(dimethylamino)benzamide

Cat. No.: B14913555
M. Wt: 246.35 g/mol
InChI Key: YIBSFBLGHNJWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(dimethylamino)benzamide (PubChem CID: 2439081) is a chemical compound with the molecular formula C15H22N2O, supplied strictly for research use in laboratory settings . This benzamide belongs to a class of compounds that have demonstrated significant research potential in multiple scientific fields. Structurally analogous benzamide compounds have been investigated for their analgesic properties in pharmacological research, providing a template for studying novel pain management pathways . Furthermore, closely related benzamide derivatives have been identified as high-potency sweet taste enhancers in food science studies, making this structural class valuable for research into taste receptor modulation and the development of sweetening agents for commercial applications . Researchers utilize this compound as a key intermediate in synthetic organic chemistry and medicinal chemistry programs. Its structural features, including the benzamide core and dimethylamino substituent, make it a versatile building block for developing more complex molecules for various research applications. Handling Note: For trained researchers only. Always consult the Safety Data Sheet (SDS) before use. Intended Use: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-cyclohexyl-4-(dimethylamino)benzamide

InChI

InChI=1S/C15H22N2O/c1-17(2)14-10-8-12(9-11-14)15(18)16-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,16,18)

InChI Key

YIBSFBLGHNJWSU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2

Origin of Product

United States

Synthetic Methodologies for N Cyclohexyl 4 Dimethylamino Benzamide and Its Analogues

Classical and Contemporary Synthetic Routes to N-cyclohexyl-4-(dimethylamino)benzamide and Related Benzamide (B126) Derivatives

The formation of the amide bond is one of the most fundamental reactions in organic synthesis. researchgate.net Classical methods for synthesizing benzamides typically involve the reaction of a carboxylic acid derivative with an amine. A common and long-standing approach is the Schotten-Baumann reaction, which involves treating an amine with an acyl chloride. For the synthesis of this compound, this would involve the reaction of 4-(dimethylamino)benzoyl chloride with cyclohexylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct. globalconference.info Another traditional method is the direct thermal condensation of a carboxylic acid (4-(dimethylamino)benzoic acid) and an amine (cyclohexylamine) at high temperatures (often >180°C), which drives the reaction by removing water. youtube.com

Contemporary approaches have focused on improving the efficiency and environmental footprint of amide synthesis. These methods often seek to avoid the pre-activation of the carboxylic acid, which generates stoichiometric waste. researchgate.net Direct amidation reactions, where the carboxylic acid and amine are coupled directly under milder conditions, have become a major focus. researchgate.net One such method involves the reaction of benzoic acid with urea (B33335), which can be catalyzed by boric acid, to form the benzamide. youtube.com Other modern techniques utilize various activating agents that are more efficient and generate less waste than classical reagents. researchgate.net For instance, new routes have been developed for synthesizing complex benzamide-based heterocycles, starting from precursors like benzoyl isothiocyanate and malononitrile, highlighting the versatility of modern synthetic strategies. acs.org

Development of Catalyst-Assisted Synthetic Strategies for Benzamide Formation

To overcome the high activation energy of direct amidation and avoid the use of stoichiometric activating agents, significant research has been dedicated to developing catalytic methods. ucl.ac.uk Catalysts can activate the carboxylic acid in situ, allowing the reaction to proceed under much milder conditions with higher atom economy. sciepub.commdpi.com

Both homogeneous and heterogeneous catalysts have been successfully employed in benzamide synthesis.

Homogeneous Catalysis: These catalysts are soluble in the reaction medium, leading to high activity and selectivity. Boron-based catalysts, such as boric acid and various arylboronic acids, are widely used for direct amidation. ucl.ac.uksciepub.com They are effective, relatively inexpensive, and can often be used in moderate amounts (e.g., 1-10 mol%). sciepub.com Transition metal complexes, particularly those based on ruthenium, iron, and zirconium, have also been developed for amide bond formation, including the hydrogenation of amides to form amines and alcohols under base-free conditions. researchgate.net

Heterogeneous Catalysis: These catalysts exist in a different phase from the reactants, which greatly simplifies their removal from the reaction mixture, allowing for easy recovery and recycling. This is a significant advantage from a green chemistry perspective. ucl.ac.ukresearchgate.net Various solid acid catalysts have been shown to be effective for amidation. Niobium(V) oxide (Nb₂O₅) has demonstrated high activity for the direct amidation of carboxylic acids and esters with amines, showing tolerance to basic molecules present in the reaction mixture. researchgate.netresearchgate.net Other examples include metal-organic frameworks (MOFs), sulfated tungstate, and silica-supported sulfuric acid, which can catalyze transamidation reactions under solvent-free conditions. researchgate.netmdpi.com

Catalyst TypeExamplesPhaseAdvantagesDisadvantages
Homogeneous Boric Acid, Phenylboronic Acid, [Ru(acac)₃]SolubleHigh activity and selectivity, mild reaction conditions. sciepub.comresearchgate.netDifficult to separate from the product, potential for metal contamination.
Heterogeneous Niobium(V) Oxide (Nb₂O₅), Zirconium MOFs, Fe-montmorilloniteSolidEasy separation and recycling, enhanced stability. researchgate.netresearchgate.netPotentially lower activity than homogeneous counterparts, may require higher temperatures.

The mechanism of catalyst-assisted amidation generally involves the activation of the carboxylic acid. In the case of boric acid catalysis, it is proposed that the boric acid reacts with the carboxylic acid to form a mixed anhydride (B1165640) or an acyloxyboron intermediate. This intermediate is more electrophilic than the original carboxylic acid, making it susceptible to nucleophilic attack by the amine. The catalyst is then regenerated, completing the catalytic cycle. sciepub.com

For metal-based Lewis acid catalysts like Nb₂O₅, the proposed mechanism involves the coordination of the carbonyl oxygen of the carboxylic acid to a Lewis acidic metal center. researchgate.net This coordination increases the electrophilicity of the carbonyl carbon, facilitating the attack by the amine. Theoretical calculations and kinetic studies support these pathways, showing, for example, that the energy barrier for the catalyzed reaction is significantly lower than for the uncatalyzed process. researchgate.netrsc.org In some transamidation reactions catalyzed by metal complexes, the mechanism may involve the formation of a metal-amidate complex, which then reacts with the incoming amine through a metallacycle intermediate. mdpi.com

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of a lead compound are fundamental to structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov For this compound, analogues can be systematically synthesized by modifying three key structural components: the N-cyclohexyl group, the benzamide core, and the 4-(dimethylamino) substituent.

Variation of the N-substituent: The cyclohexyl ring can be replaced with other aliphatic or aromatic rings, or acyclic alkyl chains. This allows for probing the effect of steric bulk and lipophilicity on biological activity.

Modification of the Benzamide Ring: Substituents such as halogens, nitro groups, or alkyl groups can be introduced at different positions on the phenyl ring to alter its electronic properties. nih.gov

Alteration of the 4-position Substituent: The dimethylamino group can be replaced with other electron-donating or electron-withdrawing groups to modulate the molecule's electronic and pharmacokinetic properties.

The synthesis of these analogues typically follows the same amidation protocols used for the parent compound, by coupling a diverse range of substituted benzoic acids with various amines. researchgate.net For example, libraries of N-substituted benzamides have been created to explore their potential as antitumor agents by reacting different substituted 4-aminobenzoic acids with a variety of amines. nih.govresearchgate.net

Component to ModifyExample VariationSynthetic Precursors Required
N-Substituent N-benzyl, N-phenyl, N-tert-butylBenzylamine, Aniline, tert-Butylamine
Benzamide Ring 2-chloro, 3-nitro, 4-methyl2-Chloro-4-(dimethylamino)benzoic acid, 3-Nitro-4-(dimethylamino)benzoic acid
4-Position Group 4-methoxy, 4-nitro, 4-cyano4-Methoxybenzoic acid, 4-Nitrobenzoic acid, 4-Cyanobenzoic acid

Optimization of Reaction Conditions and Yield Enhancement Protocols

Catalyst Loading: Increasing the amount of catalyst can shorten reaction times, although an excessively high loading may not be cost-effective. Studies on boric acid-catalyzed amidation showed that increasing the catalyst from 1 mol% to 10-25 mol% significantly reduced the reaction time without a major drop in yield. sciepub.com

Temperature: Amidation reactions are often heated to facilitate the dehydration process. For catalyst-assisted reactions, temperatures can often be lowered compared to direct thermal condensation. Optimization studies for oxidative amidation found 80 °C to be optimal for achieving a high yield. researchgate.net

Solvent: The choice of solvent can influence reaction rates and yields. While some reactions are performed under solvent-free conditions, others benefit from solvents that allow for azeotropic removal of water (e.g., toluene). mdpi.comnih.gov

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. It can dramatically reduce reaction times and often improves yields. For example, the direct synthesis of amides from carboxylic acids and amines using a ceric ammonium (B1175870) nitrate (B79036) catalyst was significantly accelerated under microwave irradiation, achieving high yields in as little as two hours. nih.gov

ParameterConditionEffect on ReactionSource
Catalyst Ceric Ammonium Nitrate (2 mol%)Enables direct amidation under microwave conditions. nih.gov
Temperature 160–165 °COptimal for achieving near-quantitative yield in microwave synthesis. nih.gov
Solvent Solvent-freeImproves green chemistry metrics by reducing solvent waste. mdpi.comnih.gov
Energy Source Microwave IrradiationReduces reaction time from many hours to 2 hours. nih.gov

Advanced Purification and Isolation Techniques in Benzamide Synthesis

The purification and isolation of the final benzamide product are crucial steps to ensure high purity. The choice of technique depends on the physical properties of the product and the nature of the impurities.

Extraction: After the reaction, a standard workup often involves liquid-liquid extraction. For instance, the reaction mixture can be diluted with an organic solvent like chloroform (B151607) or ethyl acetate (B1210297) and washed with aqueous solutions (e.g., dilute acid, base, or brine) to remove unreacted starting materials, catalysts, and water-soluble byproducts. nih.govorgsyn.org

Recrystallization: This is a common and effective method for purifying solid benzamides. The crude product is dissolved in a hot solvent in which it has high solubility, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. globalconference.infonih.gov

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful tool. The crude product is loaded onto a column of silica gel and eluted with a suitable solvent system (e.g., hexanes/ethyl acetate), separating the components based on their polarity. nih.govgoogle.com

Advanced Chromatographic Methods: For challenging separations, especially in the pharmaceutical industry, more advanced techniques are employed. High-Performance Liquid Chromatography (HPLC) provides high resolution for analytical and preparative-scale purifications. Supercritical Fluid Chromatography (SFC) is a greener alternative that uses supercritical CO₂ as the mobile phase, reducing organic solvent consumption and allowing for rapid purification. jocpr.com

Advanced Spectroscopic and Structural Elucidation of N Cyclohexyl 4 Dimethylamino Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an essential tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) atoms within the molecular structure of N-cyclohexyl-4-(dimethylamino)benzamide. By combining information from ¹H NMR, ¹³C NMR, and correlation spectroscopies, a complete structural map can be assembled.

In ¹H NMR spectroscopy, the aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of an AA'BB' system. The protons ortho to the electron-donating dimethylamino group would be shifted upfield compared to those ortho to the electron-withdrawing amide group. The N-methyl protons of the dimethylamino group typically produce a sharp singlet, while the cyclohexyl protons exhibit complex multiplets in the aliphatic region of the spectrum. The methine proton on the cyclohexyl ring attached to the nitrogen (N-CH) is expected to be the most downfield of the aliphatic signals. The amide proton (N-H) would appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

In ¹³C NMR spectroscopy, distinct signals are expected for each unique carbon environment. The carbonyl carbon of the amide group is characteristically found in the downfield region (165-170 ppm). The aromatic carbons show signals in the range of 110-155 ppm, with their specific shifts influenced by the electronic effects of the substituents. The carbons of the dimethylamino group and the cyclohexyl ring appear in the upfield, aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)-~168
Aromatic C (quaternary, attached to C=O)-~122
Aromatic C (quaternary, attached to N(CH₃)₂)-~153
Aromatic CH (ortho to C=O)~7.7 (d)~129
Aromatic CH (ortho to N(CH₃)₂)~6.7 (d)~111
N-CH (cyclohexyl)~3.9 (m)~49
CH₂ (cyclohexyl)~1.1-2.0 (m)~25, ~26, ~33
N(CH₃)₂~3.0 (s)~40
NH (amide)~6.0 (br s)-

Note: Predicted values are based on data from structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₁₅H₂₂N₂O) is 246.35 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) would be observed at m/z 246. The primary fragmentation pathway for benzamides involves the cleavage of the amide bond. A key fragmentation would be the alpha-cleavage adjacent to the carbonyl group, leading to the formation of a stable 4-(dimethylamino)benzoyl cation. This fragment is often the base peak in the spectrum. Further fragmentation of this cation can occur through the loss of carbon monoxide (CO). The cyclohexyl group can also undergo fragmentation.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment Ion Formula
246[M]⁺ (Molecular Ion)[C₁₅H₂₂N₂O]⁺
148[4-(dimethylamino)benzoyl cation][C₉H₁₀NO]⁺
120[Fragment from loss of CO][C₈H₁₀N]⁺
92[Fragment from further fragmentation][C₆H₆N]⁺
83[Cyclohexyl cation][C₆H₁₁]⁺

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and bonding arrangements within this compound.

The FT-IR spectrum is expected to show several characteristic absorption bands. A prominent feature would be the N-H stretching vibration of the secondary amide, typically appearing as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is expected to be a strong, sharp absorption around 1630-1680 cm⁻¹. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is anticipated in the 1510-1570 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl and dimethylamino groups would appear just below 3000 cm⁻¹. The C-N stretching vibrations for the aromatic amine and the amide group will also be present.

Raman spectroscopy provides complementary information. Non-polar bonds, such as the aromatic ring C-C stretching vibrations, typically give strong Raman signals.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3350N-H StretchSecondary Amide
~3050C-H StretchAromatic
~2930, ~2850C-H StretchAliphatic (Cyclohexyl, -N(CH₃)₂)
~1640C=O Stretch (Amide I)Amide
~1610, ~1520C=C StretchAromatic Ring
~1540N-H Bend + C-N Stretch (Amide II)Amide
~1350C-N StretchAromatic Amine
~1250C-N StretchAmide

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. While specific crystallographic data for this compound is not widely published, the expected structural features can be inferred from related benzamide (B126) structures. mdpi.commdpi.com

The analysis would reveal bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. It is expected that the amide functional group would be planar, or nearly so, and adopt a trans (Z) conformation, which is generally more stable. The crystal structure would likely be stabilized by intermolecular hydrogen bonds. mdpi.com The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers, creating a supramolecular architecture in the solid state. mdpi.com The packing of the molecules in the crystal lattice would be influenced by these hydrogen bonds as well as by van der Waals interactions involving the bulky cyclohexyl and aromatic rings.

Surface and Elemental Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM))

Surface and elemental analysis techniques provide information about the elemental composition and morphology of the material.

X-ray Photoelectron Spectroscopy (XPS) could be used to verify the elemental composition of this compound and to probe the chemical environment of the constituent atoms (C, N, O). The high-resolution spectra of the C 1s, N 1s, and O 1s core levels would provide valuable information. The C 1s spectrum would be complex, with distinct peaks corresponding to C-C/C-H (aliphatic and aromatic), C-N, and C=O environments. The N 1s spectrum would be particularly informative, as it could distinguish between the nitrogen atom of the dimethylamino group and the nitrogen atom of the amide group, which exist in different chemical states and would therefore have different binding energies. The O 1s spectrum would show a single peak corresponding to the carbonyl oxygen.

Scanning Electron Microscopy (SEM) would be utilized to investigate the morphology of the compound in its solid, crystalline form. SEM images can reveal details about the crystal habit (shape), size distribution, and surface topography of the material. This information is valuable for understanding the material's physical properties and for quality control in synthesis and crystallization processes.

Computational Chemistry and Theoretical Modeling of N Cyclohexyl 4 Dimethylamino Benzamide

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular structure and electronic properties of benzamide (B126) derivatives. nih.govconicet.gov.ar DFT methods, such as B3LYP combined with basis sets like 6-311G+(d,p), are utilized to optimize the molecular geometry and predict various spectroscopic and electronic features. nih.gov

For analogous benzamide structures, DFT has been used to perform conformational analysis to identify the lowest energy conformers. researchgate.net Such studies involve scanning the potential energy surface by systematically changing dihedral angles to locate the most stable three-dimensional arrangement of the atoms. conicet.gov.ar The optimized geometry is then used for further calculations of properties like vibrational frequencies (IR and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. conicet.gov.arresearchgate.net Comparisons between computationally predicted spectra and experimental data serve to validate the theoretical models and confirm the molecular structure. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful application of quantum chemical calculations that provides insights into intramolecular interactions and charge delocalization. researchgate.net For instance, in a related benzamide derivative, NBO analysis revealed significant stabilizing energies from lone pair transitions, indicating electron delocalization within the molecule. researchgate.net These calculations are crucial for understanding the molecule's stability and reactivity.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules like N-cyclohexyl-4-(dimethylamino)benzamide, capturing their conformational flexibility and interactions with their environment over time. nih.gov MD simulations are instrumental in studying the conformational landscape of a molecule, revealing how it samples different shapes and orientations. nih.gov For complex biomolecules, these simulations have shown that conformational changes are intrinsic and can be influenced by binding to other molecules. nih.gov

The solvation effects on this compound can also be thoroughly investigated using MD simulations. researchgate.netnih.gov By simulating the molecule in a solvent box (e.g., water or an organic solvent like N,N-dimethylformamide), researchers can analyze the structure of the solvation shells around the molecule. researchgate.netnih.gov These simulations provide detailed information on radial distribution functions and coordination numbers, which describe the arrangement and number of solvent molecules in the immediate vicinity of the solute. researchgate.net Understanding solvation is critical as it significantly influences the molecule's properties and reactivity in solution. For instance, studies on ions in N,N-dimethylformamide have shown how the solvent molecules arrange themselves around the solute and how this structure is affected by temperature. researchgate.net

Molecular Docking Studies in Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govsemanticscholar.org This method is extensively used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-protein interactions. nih.govdergipark.org.tr For benzamide derivatives, which are known to exhibit a range of biological activities, molecular docking studies can identify potential protein targets and elucidate their binding modes. dergipark.org.tr

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The ligand, this compound, is then computationally placed into the binding site of the protein, and various conformations and orientations are sampled. nih.gov A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode. samipubco.com

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. samipubco.com For example, docking studies on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds identified critical interactions with the target protein ROCK1. nih.gov The insights gained from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Structure-Based Design Principles and Virtual Screening Methodologies

Structure-based drug design (SBDD) and virtual screening are powerful computational strategies that leverage the three-dimensional structural information of a biological target to discover and design new ligands. nih.govmdpi.com These methods are particularly relevant for developing novel benzamide derivatives with specific biological activities. nih.gov

Virtual screening involves computationally screening large libraries of compounds to identify those that are most likely to bind to a target protein. mdpi.comresearchgate.net This process often starts with molecular docking to filter out compounds with poor predicted binding affinities. nih.gov The top-ranked compounds, known as "hits," are then subjected to further computational analysis and experimental validation. mdpi.com

Structure-based design principles are then applied to optimize these hits. By analyzing the docked pose of a lead compound like a benzamide derivative, medicinal chemists can identify opportunities for chemical modifications that could enhance binding affinity or improve other properties like selectivity and bioavailability. mdpi.com For instance, if the docking study reveals an unoccupied hydrophobic pocket in the binding site, a hydrophobic group could be added to the ligand to fill this pocket and increase binding strength. nih.gov

Analysis of Electronic Structure and Reactivity Predictions

The electronic structure of a molecule, which describes the arrangement and energies of its electrons, is a key determinant of its chemical reactivity. scispace.com Quantum chemical calculations provide a wealth of information about the electronic structure of this compound.

Frontier Molecular Orbital (FMO) theory is often used to analyze chemical reactivity. scispace.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another useful tool for predicting reactivity. nih.gov The MEP map shows the charge distribution on the surface of the molecule, with red regions indicating areas of negative potential (prone to electrophilic attack) and blue regions indicating areas of positive potential (prone to nucleophilic attack). scispace.com This information can be used to predict how the molecule will interact with other molecules and to identify reactive sites. scispace.com

Supramolecular Interactions and Crystal Packing Engineering Simulations

The study of supramolecular interactions and crystal packing is crucial for understanding the solid-state properties of this compound. These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, govern how molecules arrange themselves in a crystal lattice. mdpi.com

Computational methods can be used to simulate and predict crystal structures. By analyzing the intermolecular interactions, it is possible to understand the factors that control crystal packing. scispace.com This knowledge is valuable for crystal engineering, which aims to design and synthesize crystalline materials with desired properties. mdpi.com For example, by modifying the chemical structure of the molecule, it may be possible to introduce specific intermolecular interactions that lead to a desired crystal packing arrangement.

Theoretical calculations, such as DFT, can be employed to calculate the energies of different intermolecular interactions and to predict the most stable crystal structures. mdpi.com These simulations can provide insights into polymorphism, the ability of a compound to exist in multiple crystalline forms, which is a critical consideration in the pharmaceutical industry.

Investigation of Reaction Mechanisms and Chemical Transformations Involving N Cyclohexyl 4 Dimethylamino Benzamide

Fundamental Studies of Oxidation and Reduction Pathways

While specific studies focusing solely on the oxidation and reduction of N-cyclohexyl-4-(dimethylamino)benzamide are not extensively documented, the reactivity of related N-substituted benzamides provides insights into its potential transformations. The presence of the electron-donating dimethylamino group and the amide functionality suggests that both the aromatic ring and the amide bond can be susceptible to oxidative and reductive conditions.

Oxidation Pathways: The anodic oxidation of N-aryl substituted benzamides has been explored, indicating that under certain electrochemical conditions, these molecules can undergo oxidation. For this compound, oxidation could potentially occur at the nitrogen of the dimethylamino group or at the aromatic ring, leading to the formation of various oxidized species. The specific products would be highly dependent on the oxidizing agent and reaction conditions. For instance, oxidation of N-arylhydroxamic acids can yield nitroso-compounds, diacylarylhydroxylamines, nitro-compounds, and amides through complex intermolecular and homolytic processes.

Reduction Pathways: The reduction of benzamides is a more commonly studied transformation. A study on N-substituted benzamides demonstrated their chemoselective selenation and reduction. In this process, the amide carbonyl group is targeted. While this specific study focused on N-aryl-N-(2-oxo-2-arylethyl) benzamides, the principles can be extended to this compound. Typical reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce the amide to the corresponding amine.

Table 1: Potential Oxidation and Reduction Products of this compound

Transformation Potential Product(s) Reagents/Conditions
Oxidation N-oxide, quinone-like structures Electrochemical oxidation, strong oxidizing agents
Reduction N-cyclohexyl-4-(dimethylamino)benzylamine LiAlH4, other hydride reagents
Selenation/Reduction N-cyclohexyl-4-(dimethylamino)benzoselenoamide Woollins' reagent

Nucleophilic Substitution and Derivatization Reactions

Nucleophilic substitution reactions involving this compound can occur at the aromatic ring or through derivatization of the amide functionality.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of this compound is generally electron-rich due to the powerful electron-donating effect of the dimethylamino group, making it less susceptible to nucleophilic aromatic substitution. SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate nucleophilic attack. Therefore, direct nucleophilic displacement of a substituent on the benzene (B151609) ring of this compound is unlikely under standard conditions.

Derivatization Reactions: The secondary amide nitrogen in this compound offers a site for derivatization. For instance, derivatization of amines and amides can be achieved using various reagents to introduce new functional groups. One common method involves the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to form fluorescent derivatives. Such derivatization is often employed for analytical purposes, enhancing detection in techniques like mass spectrometry.

Table 2: Examples of Derivatization Reactions

Reaction Type Reagent Potential Product
N-Alkylation Alkyl halide N-alkyl-N-cyclohexyl-4-(dimethylamino)benzamide
N-Acylation Acyl chloride N-acyl-N-cyclohexyl-4-(dimethylamino)benzamide
Fluorescent Labeling 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) AQC-derivatized amide

Amide Bond Formation Mechanisms and Related Coupling Reactions

The formation of the amide bond in this compound is a central aspect of its synthesis. This transformation typically involves the coupling of 4-(dimethylamino)benzoic acid with cyclohexylamine.

The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures. Therefore, the carboxylic acid is usually activated first. Common methods include conversion to a more reactive species like an acid chloride or the use of coupling reagents.

Mechanism with Coupling Reagents: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are frequently used coupling reagents. The mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form an O-acylisourea intermediate. This intermediate is highly reactive and is then attacked by the amine (cyclohexylamine) to form the amide bond and a urea (B33335) byproduct.

Another approach is the Mitsunobu reaction, which can be used for the synthesis of N,N-disubstituted benzamides from benzoic acids and amines. This reaction typically involves a phosphine (B1218219) reagent and an azodicarboxylate.

Enzyme-mediated amide bond formation represents a biocatalytic alternative. For instance, adenylating enzymes can activate the carboxyl group of an amino acid, which is then susceptible to nucleophilic attack by an amine.

Mechanistic Characterization of Complex Organic Reactions

While specific complex organic reactions involving this compound are not widely reported, its structural motifs are found in molecules used in various studies. For example, N-substituted benzamide (B126) derivatives have been synthesized and evaluated as antitumor agents. The synthesis of these more complex molecules often involves multi-step reaction sequences where the amide formation is a key step.

Ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols to form isoindolinones is another example of a complex reaction. Although this compound was not the specific substrate in this study, the proposed mechanism involves the coordination of the ruthenium catalyst to the amide, followed by C-H activation and subsequent cyclization. This highlights the potential for the amide group in this compound to participate in metal-catalyzed transformations.

Advanced Research Applications of N Cyclohexyl 4 Dimethylamino Benzamide

Development as Biochemical Probes for Studying Biological Systems

The inherent structural characteristics of N-cyclohexyl-4-(dimethylamino)benzamide make it a promising candidate for the development of biochemical probes. The dimethylamino group, a known fluorophore, can impart fluorescent properties to the molecule. This intrinsic fluorescence can be exploited to visualize and track biological processes and molecules within living systems.

While direct research on this compound as a biochemical probe is limited, the principle has been demonstrated with structurally related compounds. For instance, fluorescent analogues of N,N'-dicyclohexylcarbodiimide, which also feature a cyclohexyl group and a dimethylamino-substituted aromatic ring, have been successfully synthesized and utilized as structural probes for the bovine mitochondrial proton channel. These probes have been instrumental in studying the inhibition of ATPase activity and ATP-driven membrane potential. The fluorescence of these probes allows for the investigation of the location and environment of binding sites within biological membranes.

The development of this compound into a biochemical probe would likely involve optimizing its fluorescent properties, such as quantum yield and photostability, and potentially modifying its structure to enhance specificity for a particular biological target. Such probes could be invaluable tools for high-throughput screening, fluorescence microscopy, and other bio-imaging techniques.

Catalytic Roles in Organic Synthesis and Transformations

Benzamide (B126) derivatives are recognized for their ability to act as ligands in transition metal-catalyzed reactions. The nitrogen and oxygen atoms of the amide group can coordinate to metal centers, influencing the catalyst's reactivity and selectivity. While the catalytic activity of this compound has not been specifically reported, its structure suggests potential applications in this field.

The N-cyclohexyl group can provide steric bulk, which can be advantageous in controlling the stereoselectivity of a reaction. The electronic properties of the benzamide can be tuned by the dimethylamino group, which is an electron-donating group. This can modulate the electron density at the metal center, thereby affecting the catalytic cycle.

For example, various benzamide-derived ligands have been employed in nickel-catalyzed asymmetric synthesis of α-arylbenzamides. These reactions are crucial for the production of enantiomerically enriched compounds, which are of significant interest in the pharmaceutical industry. The development of chiral catalysts based on the this compound scaffold could potentially lead to novel and efficient synthetic methodologies.

Potential Catalytic Application Role of this compound Moiety Example of a Related Catalytic System
Asymmetric HydrogenationChiral ligand to induce enantioselectivityRhodium complexes with chiral phosphine-benzamide ligands
Cross-Coupling ReactionsLigand to stabilize and activate the metal catalystPalladium catalysts with benzamide-based ligands for Suzuki and Heck couplings
C-H ActivationDirecting group to facilitate site-selective functionalizationRuthenium catalysts with coordinating amide groups

Applications in Analytical Chemistry and Sensing Technologies

The structure of this compound also lends itself to applications in analytical chemistry, particularly in the development of chemical sensors. The benzamide framework can be functionalized to create receptors that selectively bind to specific analytes. The dimethylamino group can act as a signaling unit, where a change in its fluorescent properties upon analyte binding can be used for detection.

The design of chemosensors often relies on the principles of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The interaction of an analyte with the receptor part of the sensor can modulate these processes, leading to a measurable change in the fluorescence intensity or wavelength.

While specific sensing applications of this compound are yet to be explored, the broader class of benzamide derivatives has shown promise. For instance, benzamide-containing molecules have been investigated for the detection of anions and metal ions. The development of sensors based on this compound would involve tailoring its structure to achieve high sensitivity and selectivity for a target analyte of interest, such as environmental pollutants or biologically important species.

Precursors in Materials Science and Supramolecular Architectures

In the realm of materials science, this compound can serve as a building block for the construction of supramolecular architectures. The amide group is a well-established motif for forming robust intermolecular hydrogen bonds. These directional interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.

The crystal structure of the parent compound, N-cyclohexylbenzamide, reveals that the anti-disposition of the N-H and carbonyl groups facilitates the formation of intermolecular N–H⋯O hydrogen bonds, leading to the creation of supramolecular chains. These chains are further organized into layers through weaker C–H⋯π interactions.

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